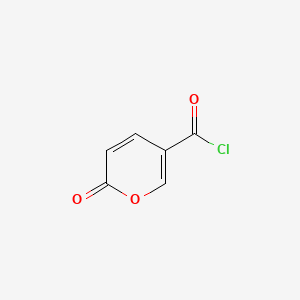

2-Oxo-2H-pyran-5-carbonyl chloride

Description

Significance of Pyranone Derivatives in Modern Organic Synthesis Research

Pyranone derivatives are multifaceted heterocycles that are integral to contemporary organic synthesis. thieme-connect.de Their unique chemical architecture allows them to participate in a variety of reactions, including cycloadditions, making them powerful tools for constructing complex molecular frameworks. thieme-connect.deuwl.ac.uk The 2H-pyran-2-one ring system, in particular, is found in a limited number of natural products, some of which exhibit notable biological activities. thieme-connect.de

The versatility of pyranones extends to their ability to serve as precursors for a diverse range of heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. researchgate.net This adaptability has made them attractive targets for medicinal and organic chemists. jetir.org The exploration of pyrano[3,2-c]pyridine derivatives, for example, has garnered significant attention due to their diverse pharmacological properties. africanjournalofbiomedicalresearch.com Furthermore, the development of new synthetic methodologies, including multicomponent reactions and green chemistry approaches, continues to expand the utility of pyranone-based compounds. jetir.org

Historical Context of 2-Oxo-2H-pyran-5-carbonyl Chloride in Chemical Research

The synthesis of this compound is typically achieved through the reaction of coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) with thionyl chloride. nih.govthieme-connect.de This straightforward conversion provides access to a reactive intermediate that has been utilized in various synthetic endeavors. Historically, research has focused on harnessing the reactivity of the acyl chloride for the introduction of the pyranone moiety into larger, more complex structures. For instance, it has been used in acylation reactions to create novel derivatives with potential pharmaceutical applications. google.com

Scope and Research Objectives Pertaining to this compound

Current research on this compound and its derivatives is driven by the desire to explore new chemical space and develop novel compounds with specific functionalities. A key objective is the synthesis of new pyranone analogues to investigate their structure-activity relationships (SAR). nih.gov By modifying the substituents on the pyranone core, researchers aim to fine-tune the chemical and biological properties of these molecules. nih.gov

For example, the compound has been instrumental in the creation of ester and amide derivatives to explore their potential as inhibitors of human carbonic anhydrases. nih.gov Furthermore, it serves as a precursor for other reactive intermediates, such as 5-cyano-2H-pyran-2-one, expanding its synthetic utility. chemicalbook.com The ongoing investigation into the cycloaddition reactions of 5-substituted 2(H)pyran-2-ones also highlights the compound's role in fundamental studies of chemical reactivity. uwl.ac.uk

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₃ClO₃ cymitquimica.com |

| Molecular Weight | 158.54 g/mol cymitquimica.com |

| CAS Number | 23090-18-8 chemicalbook.com |

| Appearance | Brown solid nih.gov |

| Melting Point | 72–75 °C nih.gov |

| Purity | Min. 95% cymitquimica.com |

Synthesis and Reactions

The primary method for synthesizing this compound involves the treatment of coumalic acid with thionyl chloride under reflux conditions. nih.govthieme-connect.de This reaction efficiently converts the carboxylic acid to the more reactive acyl chloride.

Once formed, this compound can undergo a variety of chemical transformations. It readily reacts with alcohols and amines to form the corresponding esters and amides, respectively. nih.gov This reactivity is central to its use as a building block in the synthesis of diverse molecular architectures. For instance, it has been reacted with various alcohols to produce a series of ester derivatives and with 5,6-diamino-3-methyl-1-phenyluracil (B8464290) to yield a more complex heterocyclic system. nih.govgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

6-oxopyran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClO3/c7-6(9)4-1-2-5(8)10-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSCMSZFSVPPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50541736 | |

| Record name | 2-Oxo-2H-pyran-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23090-18-8 | |

| Record name | 2-Oxo-2H-pyran-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23090-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-2H-pyran-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50541736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Oxo 2h Pyran 5 Carbonyl Chloride

Precursor Synthesis and Functionalization for 2-Oxo-2H-pyran-5-carbonyl Chloride

Synthesis of Coumalic Acid (2-Oxo-2H-pyran-5-carboxylic acid)

Coumalic acid is a valuable platform chemical that can be produced from biorenewable sources like malic acid, which is derived from the fermentation of glucose. researchgate.netrsc.org The traditional method for synthesizing coumalic acid involves the acid-mediated conversion of malic acid. This process, first developed by von Pechmann in 1891, has been adapted for both batch and flow conditions. researchgate.net

One common laboratory-scale synthesis involves treating malic acid with concentrated sulfuric acid and fuming sulfuric acid at elevated temperatures. prepchem.comgoogle.comorgsyn.org The reaction proceeds through the formation of formyl acetic acid as an intermediate, with two molecules of this aldehyde acid reacting to form one molecule of coumalic acid. google.com While effective on a smaller scale, the corrosive nature of the reagents makes this method challenging to scale up for industrial production. google.com

To address the challenges of scalability and harsh reaction conditions, alternative methods have been explored. One such method involves heating a solution of malic acid in dichloroethane with sulfuric acid or a perfluorosulfonic acid, yielding coumalic acid in a major amount, with fumaric acid as a potential minor byproduct. google.com Another approach utilizes a mixture of sulfuric acid and trifluoroacetic acid to convert malic acid into coumalic acid. google.com

Flow synthesis has also emerged as a promising alternative to traditional batch procedures, offering potential advantages in terms of safety, control, and scalability. researchgate.netrsc.org

| Reagents | Conditions | Yield | Notes |

| Malic acid, concentrated sulfuric acid, fuming sulfuric acid | Heated on a water bath for 2 hours | 65-70% | Crude product requires recrystallization. orgsyn.org |

| Malic acid, concentrated sulfuric acid, 65% oleum | Heated to 100°C for 2 hours | - | - |

| Malic acid, dichloroethane, sulfuric acid or perfluorosulfonic acid | Heated for a period of time | 51-90% | May produce a minor amount of fumaric acid. google.com |

| Malic acid, sulfuric acid, trifluoroacetic acid | Heated | - | - |

Derivatization and Functionalization of Coumalic Acid Analogues

Coumalic acid and its derivatives, such as methyl coumalate, are versatile building blocks in organic synthesis. researchgate.net Their ester derivatives, known as coumalates, exhibit increased solubility in organic solvents, expanding their utility. researchgate.net

One significant application of coumalate derivatives is in Diels-Alder reactions. These reactions can be used to synthesize a variety of compounds, including benzoic acid derivatives and other complex molecules. gujr.com.pkresearchgate.net For instance, the reaction of coumalic acid with alpha-olefins can produce para-substituted benzoic acids with high regioselectivity. google.com

Furthermore, the functionalization of the coumalic acid scaffold allows for the synthesis of a wide range of derivatives with potential applications in various fields. For example, methyl 3-bromocoumalate, derived from methyl coumalate, can undergo palladium-catalyzed cross-coupling reactions with arylzinc reagents to yield methyl 2-oxo-3-aryl(heteroaryl)-2H-pyran-5-carboxylates. researchgate.net Additionally, the introduction of different functional groups can influence the biological activity of the resulting compounds. nih.gov

Direct Synthesis Protocols for this compound

The direct conversion of coumalic acid to this compound is a crucial step in many synthetic routes. This transformation is typically achieved through the use of acyl halide formation reactions.

Acyl Halide Formation from Carboxylic Acid Precursors (e.g., Thionyl Chloride Mediated Reactions)

The most common method for preparing acid chlorides from carboxylic acids is through reaction with thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.orglibretexts.orgcommonorganicchemistry.com This reaction is highly effective and widely used in organic synthesis. masterorganicchemistry.comyoutube.com The process involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The chloride ion then acts as a nucleophile to displace this leaving group, forming the acyl chloride. libretexts.orgyoutube.com

In the specific case of this compound synthesis, coumalic acid is reacted with an excess of thionyl chloride, often under reflux conditions. nih.gov The reaction produces the desired acyl chloride along with sulfur dioxide and hydrogen chloride as byproducts. masterorganicchemistry.comresearchgate.net

| Reagent | Conditions | Product |

| Thionyl chloride (SOCl₂) | Reflux | This compound |

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing the reaction conditions for the formation of this compound is essential for maximizing yield and purity. Key parameters that can be adjusted include reaction time, temperature, and the stoichiometry of the reagents.

For instance, in the thionyl chloride mediated reaction, stirring the carboxylic acid with an excess of thionyl chloride for several hours is a common practice. commonorganicchemistry.comresearchgate.net Following the reaction, the excess thionyl chloride and volatile byproducts can be removed by distillation under reduced pressure to isolate the acyl chloride. researchgate.net

In a reported procedure, coumalic acid was refluxed with 3.8 equivalents of thionyl chloride for 8 hours. After the reaction, a mixture of dichloromethane (B109758) and cyclohexane (B81311) was added, and the resulting suspension was filtered and crystallized to yield the final product. nih.gov

Strategies to enhance yield often focus on ensuring the complete conversion of the starting material and minimizing side reactions. The use of a slight excess of the chlorinating agent helps to drive the reaction to completion. Careful control of the reaction temperature is also important to prevent decomposition of the product or the formation of unwanted byproducts.

Emerging Synthetic Routes to this compound and Related Acyl Halides

While traditional methods for the synthesis of acyl halides are well-established, research into new and more efficient synthetic routes is ongoing. Emerging strategies often focus on milder reaction conditions, improved atom economy, and the use of novel catalytic systems.

For example, recent advancements in photoredox and nickel catalysis have enabled the asymmetric carbonylative coupling of benzylic halides with amines, offering a new approach to chiral amide synthesis. acs.org While not directly applied to this compound, such innovative catalytic systems could potentially be adapted for the synthesis of related acyl halides under milder conditions.

Furthermore, the development of novel fluorophores derived from pyran-based structures highlights the ongoing exploration of this class of compounds and their synthetic accessibility. researchgate.net Research into the synthesis of various substituted 2-pyrones and their derivatives continues to expand the toolbox of synthetic chemists, potentially leading to new and improved methods for the preparation of this compound and its analogues. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 Oxo 2h Pyran 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The carbonyl chloride group is a highly reactive acylating agent due to the strong electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic. This facilitates nucleophilic attack, followed by the departure of the chloride ion, a good leaving group.

Esterification Reactions with Alcohols and Phenols

2-Oxo-2H-pyran-5-carbonyl chloride is expected to react readily with a wide range of alcohols and phenols to form the corresponding esters. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride gas produced as a byproduct.

The general mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol on the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to yield the ester.

A representative reaction is the esterification with a generic alcohol (R-OH) and phenol (Ar-OH):

| Reactant 1 | Reactant 2 | Product |

| This compound | Alcohol (e.g., Ethanol) | Ethyl 2-oxo-2H-pyran-5-carboxylate |

| This compound | Phenol | Phenyl 2-oxo-2H-pyran-5-carboxylate |

Amidation Reactions with Amines and Substituted Amines

Similar to esterification, amidation reactions of this compound with primary and secondary amines are expected to be highly efficient. These reactions also follow a nucleophilic acyl substitution pathway, resulting in the formation of amides. Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used in conjunction with a non-nucleophilic base.

The reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of the chloride ion.

The following table illustrates the expected products from reactions with different types of amines:

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (e.g., Methylamine) | N-methyl-2-oxo-2H-pyran-5-carboxamide |

| This compound | Secondary Amine (e.g., Dimethylamine) | N,N-dimethyl-2-oxo-2H-pyran-5-carboxamide |

Reactions with Other Heteronucleophiles

The high reactivity of the carbonyl chloride moiety allows for reactions with a variety of other heteronucleophiles. For instance, reactions with thiols would yield thioesters, while reactions with water would lead to the hydrolysis of the carbonyl chloride to the corresponding carboxylic acid, 2-oxo-2H-pyran-5-carboxylic acid. Reactions with organometallic reagents, such as Grignard reagents or organocuprates, could also be envisioned, potentially leading to ketones or tertiary alcohols after subsequent reactions. However, the presence of the potentially reactive pyranone ring could lead to competing side reactions. Sulfur and phosphorus nucleophiles are also expected to react, with sulfur nucleophiles being particularly potent. msu.edu

Electrophilic and Cycloaddition Reactivity of the Pyranone Ring System

The 2-pyranone ring is an electron-deficient diene system, making it a suitable candidate for various cycloaddition reactions, particularly those with electron-rich dienophiles in inverse electron demand Diels-Alder reactions.

Diels-Alder and Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.comkhanacademy.org However, the electron-deficient nature of the 2-pyranone ring in this compound makes it more suitable for inverse electron demand Diels-Alder (IEDDA) reactions. wikipedia.orgnih.govrsc.org In IEDDA reactions, an electron-poor diene reacts with an electron-rich dienophile, such as enamines or vinyl ethers. wikipedia.org

The reaction of a 2-pyranone with an alkyne can lead to the formation of a bicyclic intermediate, which can then undergo a retro-Diels-Alder reaction with the extrusion of carbon dioxide to yield a substituted aromatic compound.

| Diene | Dienophile | Key Intermediate | Final Product |

| This compound | Electron-rich alkene (e.g., Enamine) | Bicyclic lactone | Substituted cyclohexene derivative |

| This compound | Alkyne | Bicyclic adduct | Substituted aromatic compound (after CO2 extrusion) |

[3+3] Cycloadditions and Domino Reaction Sequences

While less common than [4+2] cycloadditions, 2-pyranone systems can also participate in formal [3+3] cycloadditions with suitable reaction partners. These reactions can lead to the formation of more complex heterocyclic systems.

Furthermore, the reactivity of both the carbonyl chloride and the pyranone ring can be exploited in domino reaction sequences. For instance, an initial nucleophilic attack on the carbonyl chloride could be followed by an intramolecular reaction involving the pyranone ring. Such sequences allow for the rapid construction of complex molecular architectures from simple starting materials. These domino reactions can involve a series of intramolecular cyclizations and rearrangements, often initiated by a single event. science.gov

Michael Additions and Conjugate Reactivity

The this compound molecule possesses a conjugated system that makes it susceptible to nucleophilic attack at multiple electrophilic sites. While the carbonyl carbon of the acyl chloride is a hard electrophilic center, the β-carbon of the α,β-unsaturated lactone system presents a soft electrophilic site, amenable to Michael or conjugate additions. The outcome of the reaction, whether 1,2-addition to the acyl chloride or 1,4-conjugate addition to the pyranone ring, is largely dictated by the nature of the nucleophile, following the principles of Hard and Soft Acid and Base (HSAB) theory. chim.it

Soft nucleophiles, such as enamines, and organocuprates, generally favor conjugate addition. wikipedia.org The mechanism of the Michael addition involves the attack of the nucleophile on the β-carbon of the pyranone ring. This initial attack results in the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized over the oxygen and α-carbon atoms. chemistrysteps.comwikipedia.org Subsequent protonation of this enolate, typically during workup, yields the 1,4-adduct. organicchemistrytutor.com

The general mechanism for a Michael addition to an α,β-unsaturated carbonyl compound can be outlined as follows:

Nucleophilic Attack: The nucleophile adds to the β-carbon of the unsaturated system. libretexts.org

Enolate Formation: The π-electrons of the double bond shift to the α-carbon, and the π-electrons of the carbonyl group move to the oxygen atom, forming an enolate intermediate. organicchemistrytutor.com

Protonation: The enolate is protonated, typically by a protic solvent or during acidic workup, to yield the final conjugate addition product. organicchemistrytutor.com

In the context of this compound, the presence of the highly reactive acyl chloride group adds a layer of complexity. A competing reaction is the direct nucleophilic attack at the acyl chloride carbonyl group. The choice between these two pathways is a subject of mechanistic investigation and is influenced by reaction conditions such as temperature, solvent, and the specific nucleophile employed.

Table 1: Predicted Reactivity of Nucleophiles with this compound

| Nucleophile Type | Predicted Primary Reaction Pathway | Rationale |

| Soft Nucleophiles (e.g., Gilman reagents, enamines) | Michael Addition (1,4-Conjugate Addition) | Soft nucleophiles preferentially attack the soft electrophilic β-carbon of the pyranone ring. wikipedia.org |

| Hard Nucleophiles (e.g., Grignard reagents, organolithium reagents) | 1,2-Addition to Acyl Chloride | Hard nucleophiles favor reaction at the hard electrophilic carbonyl carbon of the acyl chloride. libretexts.org |

| Amines | Potential for both Michael Addition and Acylation | The outcome can depend on the amine's structure and reaction conditions. |

| Thiols | Michael Addition | Thiols are soft nucleophiles and are expected to undergo conjugate addition. youtube.com |

Ring-Opening and Rearrangement Pathways Involving the Pyranone Core

The pyranone core of this compound can undergo ring-opening reactions under certain conditions, particularly in the presence of nucleophiles or under thermal or photochemical stimulation. These reactions can lead to a variety of linear or rearranged cyclic products.

Nucleophilic attack can initiate ring-opening. For instance, strong nucleophiles might not only react at the exocyclic acyl chloride but also at the endocyclic lactone carbonyl. This can lead to the cleavage of the ester bond and the opening of the pyranone ring. The subsequent fate of the resulting intermediate would depend on its structure and the reaction conditions.

Thermal rearrangements of pyran-containing structures have also been documented. mdpi.com For this compound, heating could potentially induce electrocyclic ring-opening or sigmatropic rearrangements, although specific studies on this compound are not widely available. The presence of the carbonyl chloride group would likely influence the electronic distribution within the pyranone ring and thus affect the feasibility and outcome of such rearrangements.

Catalytic Modulations of this compound Reactivity

The reactivity of this compound can be significantly influenced and controlled through the use of catalysts. Both Lewis acids and organocatalysts can play a crucial role in modulating the selectivity and efficiency of reactions involving this compound.

Lewis Acid Catalysis:

Lewis acids can coordinate to the carbonyl oxygen atoms of the pyranone ring and the acyl chloride group. nih.gov This coordination enhances the electrophilicity of the respective carbonyl carbons, making them more susceptible to nucleophilic attack. bath.ac.ukresearchgate.net By carefully selecting the Lewis acid, it may be possible to selectively activate one electrophilic site over the other. For instance, a sterically hindered Lewis acid might preferentially coordinate to the less hindered lactone carbonyl, thereby promoting conjugate addition by making the β-carbon more electrophilic.

Potential Effects of Lewis Acid Catalysis:

Enhanced Electrophilicity: Coordination of a Lewis acid to a carbonyl oxygen increases the partial positive charge on the carbonyl carbon. nih.gov

Increased Rate of Reaction: By activating the electrophile, Lewis acids can accelerate the rate of nucleophilic attack.

Altered Selectivity: The choice of Lewis acid can influence the regioselectivity of nucleophilic attack (1,2- vs. 1,4-addition).

Table 2: Potential Lewis Acids for Modulating Reactivity

| Lewis Acid | Potential Effect |

| TiCl₄, SnCl₄ | Strong Lewis acids that can activate both carbonyl groups, potentially leading to complex product mixtures. |

| ZnCl₂, MgBr₂ | Milder Lewis acids that may offer better selectivity. |

| Chiral Lewis Acids | Could be employed for enantioselective Michael additions. |

Organocatalysis:

Organocatalysis offers an alternative strategy for modulating the reactivity of this compound. Chiral secondary amines, for example, can react with the α,β-unsaturated system to form a transient enamine or iminium ion, which can then participate in asymmetric conjugate addition reactions. This approach is widely used to achieve high enantioselectivity in Michael additions. While specific applications to this compound are not extensively reported, the general principles of organocatalysis suggest its potential utility in controlling the stereochemical outcome of reactions involving this substrate.

Synthetic Applications of 2 Oxo 2h Pyran 5 Carbonyl Chloride As a Building Block

Construction of Diverse Heterocyclic Frameworks from 2-Oxo-2H-pyran-5-carbonyl Chloride

The reactivity of this compound facilitates its use in the synthesis of a wide array of heterocyclic compounds. The acyl chloride moiety provides a handle for nucleophilic substitution, while the pyranone ring can participate in various cycloaddition and rearrangement reactions.

The acyl chloride group of this compound readily reacts with alcohols and amines to form the corresponding esters and amides. These reactions are typically high-yielding and provide a straightforward method for introducing the pyranone scaffold into larger molecules. The resulting pyranone-derived esters and amides are not merely stable products but are themselves valuable intermediates in advanced organic synthesis.

The pyranone ring within these derivatives can act as a diene in Diels-Alder reactions, a key strategy for the construction of six-membered rings. This reactivity has been extensively utilized in the synthesis of complex carbocyclic and heterocyclic systems. For instance, the cycloaddition of pyranone-derived esters with various dienophiles can lead to the formation of highly substituted bicyclic lactones, which can be further transformed into a variety of molecular frameworks.

Below is a table summarizing the synthesis of various esters and amides from this compound and their subsequent applications.

| Nucleophile | Product | Subsequent Reactions/Applications |

| Alcohols (e.g., Methanol, Ethanol) | 2-Oxo-2H-pyran-5-carboxylate esters | Diels-Alder reactions, synthesis of substituted benzenes |

| Amines (e.g., primary, secondary) | 2-Oxo-2H-pyran-5-carboxamides | Building blocks for more complex amides, intramolecular cyclizations |

| Amino Acids | N-(2-Oxo-2H-pyran-5-carbonyl)amino acids | Synthesis of peptidomimetics and biologically active compounds |

This table provides a generalized overview of the types of esters and amides that can be synthesized and their potential applications.

A significant application of this compound and its derivatives lies in the synthesis of fused heterocyclic systems. These structures are of great interest due to their prevalence in biologically active natural products and pharmaceutical agents.

Pyrazolopyranones: The reaction of this compound with hydrazine (B178648) derivatives provides a direct route to pyrazolopyranones. In this reaction, the hydrazine initially attacks the acyl chloride to form a hydrazide, which then undergoes an intramolecular cyclization with the pyranone ring to yield the fused pyrazolopyranone core.

Pyranopyrans: The synthesis of pyranopyrans can be achieved through various strategies involving this compound derivatives. One approach involves a hetero-Diels-Alder reaction where the pyranone ring acts as the diene. Another method utilizes the pyranone as a Michael acceptor in a cascade reaction sequence. For example, a Knoevenagel condensation followed by a Michael addition and subsequent cyclization can lead to the formation of complex pyranopyran structures.

The following table highlights some examples of fused heterocycles synthesized from this compound derivatives.

| Reactant(s) | Fused Heterocycle | Synthetic Strategy |

| Hydrazine derivatives | Pyrazolopyranones | Acylation followed by intramolecular cyclization |

| Activated alkenes | Dihydropyranopyrans | Hetero-Diels-Alder reaction |

| 1,3-Dicarbonyl compounds | Pyranopyrans | Michael addition-cyclization cascade |

This table illustrates the versatility of this compound in constructing fused heterocyclic systems.

The pyranone ring of this compound derivatives can serve as a precursor to aromatic rings through a Diels-Alder/retro-Diels-Alder cascade. Reaction with an alkyne dienophile, followed by the extrusion of carbon dioxide, leads to the formation of a substituted benzene (B151609) ring. This methodology is a powerful tool for the synthesis of highly functionalized polycyclic aromatic systems.

By carefully choosing the substituents on both the pyranone and the alkyne, a wide range of aromatic compounds can be accessed. This strategy has been employed in the synthesis of complex natural products and materials with interesting photophysical properties.

Role in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. mdpi.comresearchgate.net this compound and its derivatives are excellent candidates for MCRs and cascade reactions due to their multiple reactive sites.

For example, a three-component reaction involving an aldehyde, an amine, and a derivative of 2-oxo-2H-pyran-5-carboxylic acid can lead to the formation of complex heterocyclic scaffolds in a single step. Similarly, cascade reactions can be initiated by the reaction of the acyl chloride, which then triggers a series of intramolecular transformations involving the pyranone ring. These processes allow for the rapid construction of molecular complexity from simple starting materials.

Precursor in the Synthesis of Complex Natural Product Analogues (Focus on Synthetic Strategy)

The structural motifs accessible from this compound are found in numerous natural products. researchgate.net Consequently, this building block has been utilized in the synthesis of various natural product analogues. The synthetic strategies often rely on the key transformations discussed above, namely Diels-Alder reactions, cascade cyclizations, and MCRs.

For instance, the core of certain alkaloids and polyketide natural products can be constructed using a pyranone-based Diels-Alder reaction. The ability to introduce stereocenters with high control during these reactions is a crucial aspect of these synthetic endeavors. The synthesis of analogues allows for the exploration of structure-activity relationships and the development of new therapeutic agents.

Spectroscopic and Analytical Characterization Methodologies in Research on 2 Oxo 2h Pyran 5 Carbonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Oxo-2H-pyran-5-carbonyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis

¹H NMR spectroscopy for this compound reveals the number of different types of protons, their electronic environments, and their connectivity. The molecule's structure contains three distinct protons attached to the pyran ring. Due to the electron-withdrawing nature of the lactone, the carbonyl chloride group, and the ring oxygen, all three protons are expected to appear in the downfield region of the spectrum, typically between 6.0 and 9.0 ppm. pdx.edu

The proton at position C3 would likely be the most downfield-shifted due to its proximity to the ring oxygen and its vinylic nature. The protons at C4 and C6 would also exhibit significant downfield shifts. The coupling patterns (splitting) between these protons would provide definitive evidence of their relative positions on the ring. For instance, the proton at C4 would be split by the proton at C3, and the proton at C6 would appear as a distinct singlet or a narrowly split doublet depending on long-range coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The reference to the compound's ¹³C NMR spectrum in the scientific literature confirms its utility in structural verification. nih.gov

The chemical shifts of the carbon atoms are highly dependent on their functionalization. The two carbonyl carbons—one from the lactone (C2) and one from the acid chloride (C=O)—are the most deshielded and appear furthest downfield, typically in the range of 160-185 ppm. oregonstate.eduwisc.edu The remaining four carbons are part of the unsaturated pyran ring and would have chemical shifts in the olefinic region (approximately 100-150 ppm). oregonstate.eduwisc.edu

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ) in ppm | Notes |

|---|---|---|---|

| C2 (Lactone C=O) | sp² | 160 - 175 | Carbonyl carbon within the α,β-unsaturated lactone ring. |

| C3 | sp² | 110 - 125 | Olefinic carbon adjacent to the ring oxygen. |

| C4 | sp² | 140 - 155 | Olefinic carbon, deshielded by adjacent double bonds. |

| C5 | sp² | 120 - 135 | Olefinic carbon attached to the carbonyl chloride group. |

| C6 | sp² | 145 - 160 | Olefinic carbon adjacent to the ring oxygen. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) is particularly valuable in the characterization of this compound. This technique provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the compound's elemental formula. For this compound, the molecular formula is C₆H₃ClO₃. cymitquimica.com HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass. Furthermore, analysis of the isotopic pattern, particularly the characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes, would provide definitive evidence for the presence of a single chlorine atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by the characteristic absorptions of its carbonyl groups.

The two distinct carbonyl functionalities give rise to strong, sharp absorption bands in the spectrum. The acid chloride carbonyl (C=O) stretch is expected at a high frequency, typically in the 1770-1815 cm⁻¹ range. The α,β-unsaturated lactone carbonyl stretch appears at a slightly lower frequency, generally between 1720 and 1760 cm⁻¹. The presence of two strong peaks in these regions would be a key indicator of the compound's structure. mdpi.com Other significant absorptions would include C=C stretching vibrations from the pyran ring (around 1550-1650 cm⁻¹) and C-O stretching vibrations (around 1000-1300 cm⁻¹). mdpi.com

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Acid Chloride | C=O Stretch | 1770 - 1815 | Strong |

| α,β-Unsaturated Lactone | C=O Stretch | 1720 - 1760 | Strong |

| Alkene | C=C Stretch | 1550 - 1650 | Medium |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its final purity. Commercial sources often specify a purity of 95% or higher, a level typically verified by chromatography. cymitquimica.com

For preparative purification, column chromatography using silica (B1680970) gel as the stationary phase is a standard method. A solvent system of appropriate polarity would be used to separate the desired product from unreacted starting materials or reaction byproducts.

For analytical purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed. A reverse-phase HPLC method, for example, could be developed to separate the compound from any non-polar or polar impurities. sielc.com The area of the peak corresponding to this compound in the chromatogram relative to the total area of all peaks provides a quantitative measure of its purity.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions involving this compound. This simple and rapid technique allows chemists to track the consumption of starting materials and the formation of products. While specific solvent systems for this compound are not extensively documented in publicly available literature, general principles of TLC can be applied.

Given the polarity of the 2-oxo-2H-pyran ring and the reactive carbonyl chloride group, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is typically effective. The choice of the exact ratio of these solvents would be optimized based on the specific reaction being monitored. Visualization of the TLC plate can be achieved under UV light, as the pyran ring is a chromophore, or by using chemical staining agents that react with the carbonyl chloride or its derivatives.

Preparative Column Chromatography for Purification

Following the synthesis of this compound, purification is often necessary to remove unreacted starting materials, byproducts, and other impurities. Preparative column chromatography is a standard method for achieving high purity of the target compound.

For the purification of pyran derivatives, silica gel is a commonly used stationary phase due to its polarity and ability to separate compounds based on differences in their polarity. The mobile phase, or eluent, is typically a mixture of organic solvents, similar to those used in TLC. A gradient elution, where the polarity of the solvent mixture is gradually increased, can be employed to effectively separate the desired product from impurities. For instance, a gradient of ethyl acetate in hexane would likely provide good separation. The fractions collected from the column would be analyzed by TLC to identify those containing the pure this compound.

| Chromatography Technique | Typical Application | Stationary Phase | Common Mobile Phases (Eluents) | Detection Method |

| Thin Layer Chromatography (TLC) | Reaction Monitoring | Silica gel coated plate | Hexane/Ethyl Acetate, Dichloromethane (B109758) | UV light, chemical stains |

| Preparative Column Chromatography | Purification | Silica gel | Hexane/Ethyl Acetate gradient | TLC analysis of fractions |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure compound. This data is then compared with the theoretical values calculated from the compound's molecular formula to confirm its identity and purity. The molecular formula for this compound is C₆H₃ClO₃, with a molecular weight of 158.54 g/mol . cymitquimica.com

The theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 45.46 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.91 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 22.36 |

| Oxygen | O | 16.00 | 3 | 48.00 | 30.27 |

| Total | 158.54 | 100.00 |

Experimental data from elemental analysis of a synthesized and purified sample of this compound would be expected to closely match these theoretical percentages to confirm its empirical formula.

X-ray Diffraction for Solid-State Structure Determination

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, numerous X-ray crystallographic studies have been conducted on closely related pyran derivatives. For instance, the crystal structures of various substituted pyran-2-ones have been elucidated, revealing details about the planarity of the pyran ring and the orientation of substituent groups. These studies serve as valuable references for understanding the likely solid-state structure of this compound. It is anticipated that the pyran ring would be largely planar, with the carbonyl chloride group also lying in or near the plane of the ring.

Computational and Theoretical Investigations of 2 Oxo 2h Pyran 5 Carbonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules like 2-oxo-2H-pyran-5-carbonyl chloride. These methods model the electronic structure to predict molecular properties and reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and stability of molecules. nih.gov Studies on related pyran and chromene derivatives have utilized DFT to assess their potential as therapeutic agents. nih.gov For instance, in research concerning Parkinson's disease, DFT calculations were employed to evaluate the electronic structure and stability of promising chromene/pyran compounds. nih.gov

DFT has also been instrumental in understanding reaction mechanisms involving pyranone rings. For example, in the context of asymmetric hydrogen-atom transfer reactions, computational studies at the TPSS-D3BJ/def2-SVP-SDD(Ti) level of theory have been used to elucidate the mechanism of bimetallic catalysis. acs.orgacs.org These calculations can reveal details about transition states and reaction intermediates, providing a rationale for observed stereoselectivity and reactivity. acs.orgacs.orgnih.gov

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule and predicting its chemical behavior. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important for predicting reactivity. mdpi.com The energy gap between the HOMO and LUMO (ΔE_gap) is a key indicator of molecular stability. mdpi.com

In the context of pyranones, the electronic nature of substituents can significantly influence the FMO energy levels and thus the reactivity in cycloaddition reactions. For example, the presence of an electron-donating group at the 5-position of a 2(H)-pyran-2-one can lower the HOMO-LUMO energy gap with an electron-deficient dienophile, leading to a faster reaction rate. nih.gov Electron density analysis and molecular electrostatic potential (MEP) maps further help in identifying nucleophilic and electrophilic sites within the molecule. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. For complex systems, MD simulations can confirm the stability of ligand-protein complexes and analyze the interactions that stabilize the binding. nih.gov In studies of potential drug candidates, MD simulations have been used to assess the stability of chromene/pyran derivatives within protein binding sites over simulation times of 100 nanoseconds. nih.gov

Mechanistic Insights from Theoretical Models of Pyranone Reactions

Theoretical models have been crucial in elucidating the mechanisms of various reactions involving pyranones. For instance, the Prins cyclization, a method for constructing tetrahydropyrans, is believed to proceed through a chair-like transition state. nih.gov This organized structure allows for the transfer of chirality and dictates the stereochemical outcome of the reaction. nih.gov

Theoretical studies have also provided a rationale for the ambident nature of 2(H)-pyran-2-one dienes in Diels-Alder reactions. uwl.ac.uk Computational models can explain why these compounds can react with both electron-rich and electron-deficient dienophiles. nih.govuwl.ac.uk Furthermore, plausible mechanisms for multi-component reactions leading to complex pyranone derivatives have been proposed based on theoretical considerations, such as the formation of a Knoevenagel adduct followed by a Michael addition. mdpi.com

Structure–Reactivity Relationship Elucidation through Computational Approaches

Computational methods are invaluable for establishing structure-reactivity relationships. By systematically modifying the structure of a parent compound like a pyranone and calculating its reactivity parameters, a quantitative understanding of how different functional groups influence chemical behavior can be developed.

For example, computational studies on NMP compounds, which share structural motifs with pyranones, have shown that while global reactivity indices like electronegativity and hardness may not vary significantly, the electronic delocalization and structural stability are influenced by specific substituents. mdpi.com In the case of 2(H)-pyran-2-ones, the nature and position of substituents on the ring are critical in determining their reactivity in cycloaddition reactions. nih.gov The introduction of substituents can facilitate reactions that are otherwise difficult with the unsubstituted parent ring. nih.gov

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Oxo-2H-pyran-5-carbonyl chloride, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via chlorination of the corresponding carboxylic acid using reagents like phosphoryl oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, refluxing with POCl₃ under anhydrous conditions (e.g., 2–4 hours at 110–130°C) followed by purification via silica gel chromatography (ethyl acetate/hexane) is a common approach . Optimization involves adjusting stoichiometry, temperature, and reaction time to maximize yield while minimizing side reactions (e.g., hydrolysis).

Q. How can the purity and structure of this compound be validated?

- Methodology : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the carbonyl chloride group (δ ~170–180 ppm in ¹³C NMR) and pyran ring protons.

- IR Spectroscopy : Identify the C=O stretch (~1750 cm⁻¹) and C-Cl bond (~750 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., EI-MS for fragmentation patterns).

Purity is assessed via HPLC or TLC with UV visualization .

Q. What safety precautions are critical when handling this compound?

- Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Use PPE (gloves, goggles, fume hood) due to its reactivity as an acyl chloride. Neutralize spills with sodium bicarbonate or sand, avoiding water to prevent exothermic reactions .

Advanced Research Questions

Q. How does this compound participate in nucleophilic substitution reactions, and what factors influence its reactivity?

- Methodology : The carbonyl chloride group acts as an electrophilic site, reacting with amines, alcohols, or thiols. Reactivity is influenced by:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity.

- Steric Hindrance : Bulky substituents on the pyran ring may slow reaction kinetics.

- Catalysts : Lewis acids (e.g., AlCl₃) can accelerate reactions with weak nucleophiles.

Kinetic studies using in-situ IR or NMR are recommended to monitor progress .

Q. What strategies resolve contradictions in reported yields for amidation reactions using this compound?

- Methodology : Discrepancies often arise from:

- Moisture Contamination : Ensure strict anhydrous conditions (e.g., molecular sieves).

- Nucleophile Strength : Use tertiary amines (e.g., triethylamine) to scavenge HCl and drive reactions.

- Workup Procedures : Optimize pH during aqueous extraction to avoid product hydrolysis.

Systematic DOE (Design of Experiments) can identify critical variables .

Q. How can computational chemistry predict the stability and regioselectivity of derivatives synthesized from this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For example:

- Regioselectivity : Predict preferential attack sites (e.g., carbonyl vs. pyran oxygen) using Fukui indices.

- Thermodynamic Stability : Calculate Gibbs free energy for reaction pathways to identify dominant products .

Q. What are the challenges in characterizing decomposition products of this compound under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.